4-Bromo-2-fluoro-5-hydroxybenzaldehyde
Description
4-Bromo-2-fluoro-5-hydroxybenzaldehyde (CAS: Not explicitly provided in evidence) is a halogenated aromatic aldehyde with a molecular formula C₇H₄BrFO₂. It features a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, a hydroxyl (-OH) group at position 5, and an aldehyde (-CHO) group at position 1 (Figure 1). This compound is structurally significant due to its electron-withdrawing substituents (Br, F) and polar functional groups (-OH, -CHO), which influence its reactivity, solubility, and applications in pharmaceutical intermediates or organic synthesis .
Properties
Molecular Formula |
C7H4BrFO2 |
|---|---|
Molecular Weight |
219.01 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-3,11H |
InChI Key |
ZIVHIZJMGKBLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group Impact on Reactivity and Properties
Hydroxyl (-OH) Group: The -OH group at position 5 in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like 4-Bromo-5-fluoro-2-methylbenzaldehyde . Enables hydrogen bonding, influencing crystallization behavior and intermolecular interactions in crystal structures .
Halogen Effects: Bromine (Br) at position 4 provides strong electron-withdrawing effects, directing electrophilic substitution reactions to specific ring positions. Fluorine (F) at position 2 increases metabolic stability in bioactive molecules compared to non-fluorinated derivatives .
Aldehyde (-CHO) Group :
- The aldehyde moiety serves as a versatile handle for condensation reactions (e.g., formation of Schiff bases) and cross-coupling reactions in medicinal chemistry .
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